molecular formula C17H18N2O3 B2864744 furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2108511-08-4

furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No.: B2864744
CAS No.: 2108511-08-4
M. Wt: 298.342
InChI Key: UBUWNHHQKZKTJP-UHFFFAOYSA-N
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Description

Furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[321]octan-8-yl)methanone is a compound that combines diverse functional groups into one molecular structure Its backbone consists of a furan ring linked to a complex azabicyclo framework, with pyridin-3-yloxy substitution

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: Preparation of Furan-3-ylmethyl ketone

    • Reagents: : Furan, acyl chloride, base catalyst

    • Conditions: : Reaction performed at room temperature under inert atmosphere

  • Step 2: Synthesis of 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl derivative

    • Reagents: : 8-azabicyclo[3.2.1]octane, pyridin-3-ol, dehydrating agent

    • Conditions: : Reflux in anhydrous conditions

  • Step 3: Coupling Reaction

    • Reagents: : Furan-3-ylmethyl ketone, 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl derivative, coupling agent (e.g., EDCI), base

    • Conditions: : Carried out in a suitable solvent, like dichloromethane, at room temperature

Industrial Production Methods

Industrial production of this compound can scale up by employing continuous flow reactors that enable precise control over reaction conditions and allow for efficient heat and mass transfer. The use of automated systems for reagent addition and reaction monitoring ensures high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : Furan ring is susceptible to oxidation, forming furanones under controlled conditions.

    • Reagents: : Oxidizing agents like m-chloroperbenzoic acid

    • Conditions: : Mild temperature to prevent over-oxidation

    • Products: : Furanones or furfurals

  • Reduction: : The ketone group can be reduced to secondary alcohol.

    • Reagents: : Reducing agents like sodium borohydride

    • Conditions: : Carried out at low temperature

    • Products: : Corresponding alcohol derivative

  • Substitution: : Nucleophilic aromatic substitution on the pyridine ring.

    • Reagents: : Nucleophiles like amines or thiols

    • Conditions: : Heating with a suitable solvent

    • Products: : Substituted pyridine derivatives

Scientific Research Applications

Chemistry

  • Building Block: : Serves as a versatile building block for the synthesis of more complex molecules in organic chemistry.

Biology

  • Bioconjugation: : Used in the preparation of biologically active conjugates for research in biochemistry and molecular biology.

Medicine

  • Pharmacophore: : Acts as a core structure in the development of new drugs targeting neurological pathways due to its bicyclic framework.

Industry

  • Material Science: : Potential use in the design of novel materials with specific electronic or optical properties.

Mechanism of Action

The compound’s mechanism of action largely depends on its interaction with molecular targets. For instance:

  • Neurotransmitter Modulation: : The azabicyclo framework mimics natural neurotransmitter structures, influencing receptor activity in the brain.

  • Enzyme Inhibition: : It can inhibit enzymes by binding to active sites, preventing substrate access and activity.

Comparison with Similar Compounds

Similar Compounds

  • Furan-3-ylacetone: : Shares the furan backbone but differs in side chain structure.

  • Pyridin-3-yloxy-8-azabicyclooctane: : Lacks the furan moiety, providing a different range of biological activities.

Uniqueness

Furan-3-yl((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone stands out due to the combination of the furan ring and the azabicyclo framework, offering a unique set of properties that make it suitable for a wide range of applications.

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Properties

IUPAC Name

furan-3-yl-(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-17(12-5-7-21-11-12)19-13-3-4-14(19)9-16(8-13)22-15-2-1-6-18-10-15/h1-2,5-7,10-11,13-14,16H,3-4,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUWNHHQKZKTJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=COC=C3)OC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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